N-(3,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
Chemical Structure and Properties
N-(3,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core. The compound’s structure includes:
- A 3,5-dimethoxyphenyl group attached to the acetamide nitrogen.
- A phenyl-substituted pyrazolo[1,5-a]pyrazine moiety linked via a sulfanyl bridge.
- A molecular weight of approximately 450–470 g/mol, inferred from structurally related compounds .
Synthesis
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[1,5-a]pyrazine core, followed by sulfanyl group introduction and subsequent acetamide coupling. Reaction conditions (solvent, temperature, catalysts) are optimized to ensure purity and yield .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-17-10-16(11-18(12-17)29-2)24-21(27)14-30-22-20-13-19(15-6-4-3-5-7-15)25-26(20)9-8-23-22/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVZWAKYYDSBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its interactions with various biological targets, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a unique structure that combines a dimethoxyphenyl group with a pyrazolo[1,5-a]pyrazine moiety and a sulfanyl group. This structural composition suggests potential interactions with multiple biological pathways, making it an interesting candidate for further study.
Biological Activity
Research indicates that compounds with similar structures exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific biological activities associated with this compound.
Anticancer Activity
Numerous studies have indicated that pyrazole derivatives possess significant anticancer properties. For instance:
- Cytotoxicity Studies : Research on related pyrazole compounds has shown promising results against various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against MCF7 and A549 cell lines, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| This compound | A549 | TBD |
The proposed mechanism of action for pyrazole derivatives includes:
- Inhibition of Kinases : Some studies suggest that these compounds may inhibit key kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various pathways.
- Cell Cycle Arrest : Certain compounds cause cell cycle arrest at specific phases, preventing further division of cancer cells.
Study 1: Antitumor Activity Assessment
A recent study evaluated the antitumor activity of various pyrazole derivatives against different cancer cell lines. The findings indicated that compounds structurally related to this compound exhibited significant growth inhibition in vitro.
Study 2: In Vivo Efficacy
In vivo studies are necessary to confirm the efficacy of this compound in animal models. Preliminary data suggest potential for tumor regression; however, comprehensive studies are still needed.
Pharmacological Applications
The pharmacological profile of this compound suggests applications in:
- Cancer Therapy : Due to its cytotoxic properties.
- Anti-inflammatory Agents : Potential modulation of inflammatory pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolo[1,5-a]pyrazine acetamides. Below is a detailed comparison with structurally related derivatives:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazine Acetamides
Key Findings from Comparative Studies
Halogen substituents (Cl, F) improve target selectivity, as seen in kinase inhibition assays . Bulky groups (naphthyl, ethylphenyl) may reduce solubility but increase binding affinity in hydrophobic pockets .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., methyl, methoxy) are synthesized in higher yields (>70%) compared to those with complex groups (e.g., naphthyl) .
Mechanistic Insights :
- Pyrazolo[1,5-a]pyrazine derivatives often target ATP-binding sites in kinases or DNA-intercalating pathways .
- The sulfanyl bridge in these compounds is critical for maintaining conformational rigidity, as shown in molecular docking studies .
Table 2: Experimental Data for Select Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
